(2-Chloroethyl)cyclohexane

描述

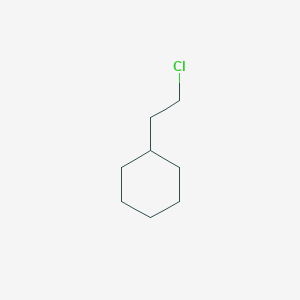

Structure

3D Structure

属性

IUPAC Name |

2-chloroethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRMEBINDCQOHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542596 | |

| Record name | (2-Chloroethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-61-6 | |

| Record name | (2-Chloroethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloroethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloroethyl Cyclohexane

Laboratory-Scale Synthesis Protocols

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide reliable pathways to (2-Chloroethyl)cyclohexane, primarily by converting a pre-existing functional group on a cyclohexane (B81311) derivative into the desired chloroethyl moiety.

A common and effective method for synthesizing this compound is through the nucleophilic substitution of 2-cyclohexylethanol. In this approach, the hydroxyl group of the alcohol is replaced by a chlorine atom using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its high reactivity and the clean nature of the reaction, which produces gaseous byproducts (SO₂ and HCl).

The reaction involves the conversion of the alcohol into a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. This method is advantageous as it generally proceeds with high yield and minimal side reactions when performed under controlled temperature conditions. A patent for a related synthesis of 2-(2-chloroethoxy)ethanol (B196239) also highlights the use of thionyl chloride to convert a hydroxyl group into a chloride, demonstrating the industrial relevance of this type of transformation. google.com

Another approach involves the reaction of bis(2-hydroxyethyl) terephthalate (B1205515) with thionyl chloride to produce the corresponding alkyl halides, further illustrating the utility of thionyl chloride in converting alcohols to chlorides in multi-step syntheses. researchgate.net

Table 1: Synthesis of this compound via Nucleophilic Substitution of 2-Cyclohexylethanol

| Reactant | Reagent | Solvent | Key Conditions | Product |

| 2-Cyclohexylethanol | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) or neat | Controlled temperature (e.g., 0°C to room temp.) | This compound |

| 2-Cyclohexylethanol | Phosphorus Pentachloride (PCl₅) | Chloroform | Mild heating | This compound |

Organometallic reagents are pivotal in forming new carbon-carbon bonds, offering a versatile route to this compound. One strategy involves the reaction of a cyclohexyl-based organometallic compound, such as a Grignard reagent (cyclohexylmagnesium bromide or chloride), with a two-carbon electrophile containing a chlorine atom.

A notable example is the coupling of cyclohexylmagnesium bromide with 1,2-dichloroethane (B1671644). In this reaction, the nucleophilic cyclohexyl group attacks one of the carbon atoms of 1,2-dichloroethane, displacing a chloride ion to form the target molecule. However, the reactivity of 1,2-dichloroethane can be low, and competing elimination reactions may lead to the formation of cyclohexene (B86901) as a byproduct.

Table 2: Synthesis via Organometallic Reagents

| Organometallic Reagent | Electrophile | Intermediate/Product | Reference |

| Cyclohexylmagnesium Bromide | 1,2-Dichloroethane | This compound | |

| Cyclohexylmagnesium Bromide | Ethylene (B1197577) Oxide | 2-Cyclohexylethanol | thermofisher.comlibretexts.org |

| 2-Cyclohexylethanol | Thionyl Chloride | This compound |

Electrophilic Addition to Unsaturated Cyclohexane Systems

Electrophilic addition reactions to alkenes provide another synthetic avenue. The specified outline mentions the addition of hydrogen chloride to 1-ethylcyclohexene (B74122) in the presence of hydrogen peroxide. However, this reaction would not yield this compound. A more chemically plausible route involves the addition of hydrogen chloride to vinylcyclohexane (B147605) .

The addition of hydrogen chloride (HCl) to vinylcyclohexane can proceed via two different regiochemical pathways: Markovnikov and anti-Markovnikov addition.

Markovnikov Addition: In the absence of radical initiators, the reaction follows Markovnikov's rule, where the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of a more stable secondary carbocation, which is then attacked by the chloride ion to produce 1-chloro-1-ethylcyclohexane (B12975069) as the major product.

Anti-Markovnikov Addition: To obtain the desired this compound, an anti-Markovnikov addition is required. This type of addition typically occurs via a free-radical mechanism, which is initiated in the presence of peroxides for hydrogen bromide (HBr). chegg.combyjus.com However, the anti-Markovnikov addition of HCl using peroxides is not effective because the H-Cl bond is too strong to be broken homolytically by the radicals generated from the peroxide. doubtnut.com A recent study published in Nature Catalysis describes a method for the anti-Markovnikov hydrochlorination of olefins using visible-light photocatalysis, which could potentially be applied to vinylcyclohexane. nih.gov Another indirect method to achieve anti-Markovnikov addition involves a hydroboration-oxidation reaction to form the anti-Markovnikov alcohol (2-cyclohexylethanol), which is then converted to the chloride using a reagent like PCl₃ or PCl₅. stackexchange.com

Although direct anti-Markovnikov hydrochlorination with peroxides is not feasible, the reaction of vinylcyclohexane with HCl in the presence of a peroxide has been a subject of inquiry. chegg.com

Radical Chlorination Techniques

Free-radical chlorination of alkanes, such as ethylcyclohexane (B155913), can be used to introduce chlorine atoms into the molecule. wikipedia.org This method typically involves the use of chlorine gas (Cl₂) and UV light to initiate the reaction. youtube.comvaia.com

The process proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps. youtube.compearson.com A chlorine radical abstracts a hydrogen atom from the ethylcyclohexane, creating an alkyl radical. This radical then reacts with a molecule of Cl₂ to form a chloroalkane and a new chlorine radical, which continues the chain. vaia.com

However, radical chlorination is notoriously unselective. wikipedia.org In the case of ethylcyclohexane, abstraction of a hydrogen atom can occur at multiple positions on both the ring and the ethyl side chain. The reactivity order for hydrogen abstraction is tertiary > secondary > primary. wikipedia.org This lack of selectivity leads to a complex mixture of chlorinated isomers, including 1-chloroethylcyclohexane and various ring-chlorinated products, making the isolation of pure this compound difficult and resulting in poor yields of the desired product. acs.orgpearson.com

Table 3: Comparison of Synthetic Methodologies

| Methodology | Starting Material(s) | Key Features | Main Challenges |

| Nucleophilic Substitution | 2-Cyclohexylethanol, Thionyl Chloride | Generally high yields, clean reaction. | Availability of the starting alcohol. |

| Organometallic Synthesis | Cyclohexyl Halide, Mg, Ethylene Oxide | Versatile C-C bond formation. | Multi-step process, requires anhydrous conditions. |

| Electrophilic Addition | Vinylcyclohexane, HCl | Direct addition to an alkene. | Difficult to achieve anti-Markovnikov selectivity for HCl. |

| Radical Chlorination | Ethylcyclohexane, Cl₂ | Utilizes simple alkane starting material. | Poor selectivity, results in a mixture of isomers. |

Multi-step Synthesis Routes

To overcome the selectivity issues inherent in direct chlorination, multi-step synthetic pathways are often employed. These routes offer greater control over the final product by building the molecule through a series of more selective reactions.

Conversion of Cyclohexanone (B45756) Derivatives with Ethylene Oxide or Ethyl Vinyl Ether, Followed by Chlorination with Hydrochloric Acid

One versatile multi-step approach begins with cyclohexanone derivatives. For instance, cyclohexanone can be reacted with a Grignard reagent to introduce an ethyl group, which is then hydroxylated. A more direct route involves the reaction of a cyclohexanone derivative with ethylene oxide. This reaction, typically a ring-opening addition, can introduce a 2-hydroxyethyl group onto the cyclohexane ring. Subsequent treatment of the resulting alcohol, cyclohexylethanol, with a chlorinating agent like hydrochloric acid or thionyl chloride, replaces the hydroxyl group with a chlorine atom to yield this compound.

A related method involves the use of ethyl vinyl ether. While specific details for its direct application in synthesizing this compound are not extensively documented in readily available literature, the general principle would likely involve the addition of a cyclohexane-based nucleophile to the vinyl ether, followed by a chlorination step. The reaction of cyclohexene oxide, derived from cyclohexene, with a hydrogen chloride solution can yield 2-chlorocyclohexanol, which can then be further manipulated. google.com For example, a patented method describes reacting cyclohexene oxide with hydrochloric acid to produce 2-chlorocyclohexanol, which is then oxidized to 2-chlorocyclohexanone. google.com

Reaction of Cyclohexane with Vinyl Chloride and Hydrochloric Acid Under Autoclave Conditions

Another synthetic strategy involves the direct addition of a chloroethyl group to the cyclohexane ring. This can be conceptualized through the reaction of cyclohexane with vinyl chloride in the presence of an acid catalyst, such as hydrochloric acid, under high pressure in an autoclave. This method falls under the category of hydroalkylation reactions. The acidic conditions would protonate the vinyl chloride, generating a chloroethyl carbocation, which would then be attacked by the cyclohexane nucleophile. However, the high reactivity of carbocations can lead to side reactions and rearrangements, potentially affecting the yield and purity of the desired product. The use of an autoclave indicates that the reaction requires elevated temperature and pressure to proceed, which is common for reactions involving gaseous reagents like vinyl chloride. googleapis.comsci-hub.se

Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production introduces a new set of challenges, including scalability, cost-effectiveness, safety, and environmental impact. For this compound, industrial methodologies would likely adapt established processes for similar compounds, such as chlorocyclohexane (B146310).

Continuous Flow Reactor Methodologies Adapted from Chlorocyclohexane Synthesis

Continuous flow chemistry has emerged as a powerful tool for the safe and efficient production of chemicals. nih.govnih.gov The principles applied to the synthesis of chlorocyclohexane can be adapted for this compound. semanticscholar.org Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for seamless scale-up. nih.govnih.gov For a chlorination reaction, a continuous flow setup could involve pumping the reactants, such as ethylcyclohexane and a chlorinating agent, through a heated and pressurized reactor coil. The precise control over reaction parameters afforded by flow chemistry can help to optimize the regioselectivity of the chlorination, potentially improving the yield of the desired isomer. semanticscholar.org

Optimization of Reaction Parameters (Temperature, Pressure, Catalyst) for Scalability

For any industrial synthesis, the optimization of reaction parameters is crucial for maximizing yield and minimizing costs. acs.org

| Parameter | Effect on Reaction | Considerations for Optimization |

| Temperature | Reaction rate and selectivity | Higher temperatures generally increase the reaction rate but can lead to undesired side products and decomposition. Finding the optimal temperature is a balance between reaction speed and product purity. For chlorination reactions, excessive heat can promote polychlorination. mdpi.com |

| Pressure | Concentration of gaseous reactants, reaction equilibrium | For reactions involving gaseous reactants like vinyl chloride, increasing the pressure can increase their concentration in the reaction mixture, thereby accelerating the reaction rate. sci-hub.se It is a critical parameter in autoclave-based syntheses. |

| Catalyst | Reaction rate, selectivity, and activation energy | The choice of catalyst can significantly influence the outcome of the synthesis. For example, in hydroalkylation reactions, a suitable Lewis or Brønsted acid catalyst is required. In chlorination reactions, the catalyst can influence the regioselectivity. The development of heterogeneous catalysts is often preferred for industrial applications due to their ease of separation from the reaction mixture. |

The optimization process often involves a systematic study of how each parameter affects the reaction outcome, using techniques such as design of experiments (DoE). acs.org The goal is to identify a set of conditions that provides the highest possible yield of this compound with the required purity, at the lowest possible cost, and with the highest degree of safety and environmental responsibility.

Purification and Isolation Techniques

Following the synthesis of this compound, the crude product mixture typically contains unreacted starting materials, catalysts, and various byproducts. Therefore, effective purification and isolation are critical steps to obtain the compound at a desired level of purity. The selection of a suitable technique is contingent upon the physical and chemical properties of the target compound relative to the impurities present in the mixture. The most common and effective methods employed for the purification of this compound and related alkyl halides are fractional distillation and column chromatography.

Fractional distillation is a primary technique for purifying this compound, exploiting the differences in boiling points between the product and other components in the reaction mixture. After a synthesis reaction, the product is recovered and can be subjected to distillation to separate it from lower-boiling reactants, such as unreacted cyclohexane, and higher-boiling byproducts. prepchem.com

The effectiveness of fractional distillation hinges on the variance in vapor pressures (and thus boiling points) of the substances to be separated. The separation of compounds with very close boiling points can be particularly challenging and may require the use of distillation columns with a high number of theoretical plates. For instance, the separation of 2-chloroethyl vinyl ether from impurities like dioxane has been noted to be exceedingly tedious, requiring stills with 50 to 73 theoretical plates for efficient separation. archive.org Similarly, the separation of benzene (B151609) from cyclohexane is difficult with conventional distillation due to their close boiling points, often necessitating alternative methods like extractive distillation. science.gov While this compound has a boiling point distinct from cyclohexane, careful control of the distillation parameters is necessary for a clean separation. In some procedures for analogous compounds like 2-chloroethyl methyl ether, the crude product is washed and dried before being distilled under normal pressure to yield the pure fraction. google.com

Table 1: Boiling Points of Relevant Compounds for Distillation

| Compound Name | Boiling Point (°C) | Relevance to Purification |

|---|---|---|

| Cyclohexane | 80.7 | Common starting material, needs to be separated. archive.org |

| This compound | 185-186 (est.) | Target compound. |

Column chromatography is another powerful technique for the isolation and purification of this compound. This method separates compounds based on their differential adsorption onto a stationary phase while a mobile phase flows through it. It is particularly useful for removing byproducts with polarities similar to the main product, which may be difficult to separate by distillation alone.

In the analysis of a synthesis mixture containing this compound, preparatory gas-liquid chromatography (a type of column chromatography) was utilized to separate and analyze the major product. prepchem.com For structurally related compounds, flash column chromatography over a silica (B1680970) gel stationary phase is a frequently cited method. google.com The choice of eluent (mobile phase) is crucial for achieving good separation. For example, a mixture of ethyl acetate (B1210297) and cyclohexane has been successfully used as the eluent for purifying derivatives of 2-chloroethyl-cyclohexane. unibo.it The ratio of the solvents in the mobile phase is optimized to control the elution of the different components from the column.

Table 2: Exemplary Column Chromatography Parameters for Cyclohexane Derivatives

| Parameter | Description | Example from Literature (Related Compounds) |

|---|---|---|

| Stationary Phase | The solid adsorbent packed into the column. | Silica Gel (SiO₂) google.comunibo.itgoogle.com |

| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the sample through the stationary phase. | 30% Ethyl Acetate in Cyclohexane unibo.it |

| Technique | The specific mode of chromatography. | Flash Column Chromatography google.com, Preparatory Gas-Liquid Chromatography prepchem.com |

This table provides examples of conditions used for purifying compounds structurally similar to this compound and can be sorted.

Reactivity and Reaction Mechanisms of 2 Chloroethyl Cyclohexane

Mechanistic Investigations of the Chloroethyl Moiety

The chloroethyl functional group is the center of the compound's reactivity, participating in reactions that are characteristic of primary alkyl halides.

(2-Chloroethyl)cyclohexane, as a primary alkyl halide, readily undergoes nucleophilic substitution, predominantly through an SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.org This pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the chlorine atom departs. libretexts.orguky.edu The reaction's progress is influenced by the strength of the nucleophile, the solvent, and the inherent properties of the leaving group. utexas.edu

The facility with which this compound undergoes substitution reactions is significantly influenced by the ability of the chlorine atom to function as a good leaving group. pearson.com A good leaving group is a species that can stabilize the negative charge it acquires after breaking its bond with the carbon atom. utexas.edu The chloride ion (Cl⁻) is considered a good leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl). uky.edu

In the context of an SN2 reaction, the leaving group's ability affects the energy of the transition state. libretexts.org A better leaving group lowers the activation energy of the reaction, thereby increasing the reaction rate. pdx.edu The stability of the departing chloride ion facilitates the simultaneous bond-forming and bond-breaking process that characterizes the SN2 mechanism. libretexts.org Among the halogens, iodide is the best leaving group, followed by bromide and then chloride, which is a more effective leaving group than fluoride. uky.edupdx.edu This trend is due to the increasing basicity of the halide anions, with the least basic anions being the best leaving groups. uky.edu

When this compound is treated with a strong nucleophile like the hydroxide (B78521) ion (OH⁻), it undergoes a nucleophilic substitution reaction to yield 2-Hydroxyethylcyclohexane. chemguide.co.uk Given that the substrate is a primary alkyl halide, the reaction proceeds through a classic SN2 mechanism. chemguide.co.uk

For this transformation to occur efficiently, specific reaction conditions are typically employed, as outlined in the table below.

| Parameter | Condition | Rationale |

| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Provides the hydroxide (OH⁻) nucleophile. libretexts.org |

| Solvent | Aqueous or Ethanol/Water mixture | An aqueous environment promotes the SN2 reaction; a mixed solvent helps dissolve the organic substrate. chemguide.co.uklibretexts.org |

| Temperature | Heat under reflux | Increases the reaction rate to overcome the activation energy barrier. chemguide.co.uk |

This table represents typical conditions for the SN2 reaction of a primary alkyl halide with hydroxide.

This compound can be converted to 2-Cyclohexylethanamine through a nucleophilic substitution reaction with ammonia (B1221849) (NH₃). libretexts.org Ammonia, possessing a lone pair of electrons on the nitrogen atom, acts as a potent nucleophile. libretexts.org The reaction proceeds in two main stages. First, the ammonia molecule attacks the electrophilic carbon of the chloroethyl group in an SN2 fashion, displacing the chloride ion and forming an ethylammonium salt intermediate. chemguide.co.uk

In the second stage, a base is required to deprotonate the ammonium salt to yield the neutral primary amine. chemguide.co.uklibretexts.org A key aspect of this synthesis is the use of a large excess of ammonia. libretexts.orglibretexts.org The excess ammonia serves a dual purpose: it acts as the nucleophile and also as the base in the second step, neutralizing the hydrogen chloride produced and freeing the primary amine. libretexts.orglibretexts.org Using excess ammonia shifts the equilibrium to favor the formation of the primary amine and minimizes subsequent reactions where the product amine could itself act as a nucleophile, leading to the formation of secondary and tertiary amines. libretexts.org

The reaction can be summarized as follows:

Nucleophilic Attack: C₆H₁₁CH₂CH₂Cl + NH₃ → C₆H₁₁CH₂CH₂NH₃⁺Cl⁻

Deprotonation: C₆H₁₁CH₂CH₂NH₃⁺Cl⁻ + NH₃ ⇌ C₆H₁₁CH₂CH₂NH₂ + NH₄⁺Cl⁻

In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of a strong, sterically hindered base. gimmenotes.co.za This process, typically following an E2 (bimolecular elimination) mechanism, involves the removal of a proton and the leaving group from adjacent carbon atoms to form a double bond. libretexts.org

Editor's Note: The user-specified outline requests information on the formation of cyclohexene (B86901). However, the E2 elimination of this compound with a strong base is expected to produce vinylcyclohexane (B147605). The following section describes the mechanism for the formation of vinylcyclohexane, the scientifically anticipated product.

The reaction of this compound with a strong base, such as potassium tert-butoxide, favors an E2 elimination pathway. chemistrysteps.com The E2 mechanism is a concerted, single-step process where the base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon), while the leaving group departs simultaneously. libretexts.orgmsu.edu

In the case of this compound, the β-carbon is the carbon atom of the cyclohexane (B81311) ring to which the ethyl group is attached. The strong base removes a proton from this ring carbon. At the same time, the electrons from the broken C-H bond move to form a π bond between the ring carbon and the adjacent carbon of the ethyl side-chain, and the chloride ion is expelled. khanacademy.org This process results in the formation of vinylcyclohexane. google.comgoogle.com For the E2 reaction to occur, a specific stereochemical arrangement known as anti-periplanar geometry is preferred, where the proton to be removed and the leaving group are in the same plane and oriented at a 180° dihedral angle to each other. chemistrysteps.compressbooks.pub

| Parameter | Condition | Rationale |

| Reagent | Strong, non-nucleophilic base (e.g., Potassium tert-butoxide, Sodium ethoxide) | Favors elimination over substitution by being too sterically hindered to act as a nucleophile. chemistrysteps.commsu.edu |

| Solvent | Ethanol or other suitable organic solvent | Provides a medium for the reaction. msu.edu |

| Temperature | Heat | Higher temperatures generally favor elimination reactions over substitution reactions. libretexts.org |

This table represents typical conditions for an E2 elimination reaction.

Oxidation Processes

Influence of the 2-Chloroethyl Substituent on Low-Temperature Oxidation Pathways of Cyclohexane Derivatives

Stereochemical Aspects of Reaction Outcomes

The stereochemical course of substitution and elimination reactions involving this compound is profoundly influenced by the three-dimensional arrangement of atoms in the cyclohexane ring and the relative positioning of the chloroethyl side chain. The chair conformation of the cyclohexane ring, in which substituents can occupy either axial or equatorial positions, is a critical determinant of the reaction pathway and the stereochemistry of the resulting products.

The orientation of the leaving group (the chlorine atom) and the adjacent hydrogen atoms dictates the feasibility and outcome of various reaction mechanisms. For bimolecular elimination (E2) reactions, a strict stereochemical requirement must be met: the leaving group and a β-hydrogen must be in an anti-periplanar (or anti-diaxial) arrangement. amazonaws.comlibretexts.orglibretexts.orgfiveable.me This geometric constraint has significant consequences for the reactivity of different conformers of this compound.

In nucleophilic substitution reactions, the stereochemical outcome is largely dependent on whether the reaction proceeds via an SN1 or SN2 pathway. SN2 reactions are stereospecific and result in an inversion of configuration at the carbon center where the substitution occurs. libretexts.orgmasterorganicchemistry.com This is a consequence of the backside attack of the nucleophile on the carbon atom bearing the leaving group. In contrast, SN1 reactions proceed through a planar carbocation intermediate, which can be attacked by a nucleophile from either face, typically leading to a mixture of stereoisomers.

Conformational Analysis and Stereochemical Control

The (2-chloroethyl) group can be oriented in either an axial or equatorial position on the cyclohexane ring. Due to steric hindrance, the conformer with the bulky (2-chloroethyl) group in the equatorial position is generally more stable. However, for an E2 reaction to occur, the molecule may need to adopt a less stable conformation where the chloroethyl group is in an axial position to achieve the necessary anti-periplanar alignment with a β-hydrogen. libretexts.orglibretexts.org

The rate of an E2 reaction is therefore dependent on the concentration of the reactive conformer. If the more stable conformer has an equatorial chloroethyl group, the reaction rate will be slower as energy is required for the ring to flip to the less stable, reactive conformation. libretexts.org

The choice of base can also influence the product distribution. Sterically hindered bases, such as potassium tert-butoxide, will preferentially abstract the most accessible anti-periplanar β-hydrogen, which may lead to the formation of the less substituted alkene (Hofmann product). chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Less hindered bases, like ethoxide, are more likely to favor the formation of the more substituted, thermodynamically more stable alkene (Zaitsev product), provided the stereochemical requirements can be met. chemistrysteps.comlibretexts.org

Influence on Reaction Products

The interplay between conformational energetics and the stereochemical requirements of the reaction mechanism determines the identity of the major and minor products. For instance, in an E2 elimination of a substituted chlorocyclohexane (B146310), if the only anti-periplanar β-hydrogen leads to the formation of a less substituted alkene, that will be the major product, even if a more substituted alkene is thermodynamically more stable. libretexts.orglibretexts.org

While specific experimental data on the product distribution for the reactions of this compound are not extensively available in the reviewed literature, the principles governing the stereochemistry of reactions in substituted cyclohexanes are well-established. The following table illustrates the expected major products for E2 elimination of a generic cis- and trans-1-chloro-2-alkylcyclohexane, which serves as a model for the stereochemical considerations relevant to this compound.

Interactive Table: Expected Products in E2 Elimination of 1-Chloro-2-Alkylcyclohexanes

| Isomer | Most Stable Conformation | Reactive Conformation for E2 | Available Anti-Periplanar β-Hydrogens | Major E2 Product |

| cis-1-chloro-2-alkylcyclohexane | Alkyl group equatorial, Chlorine axial | Same as most stable | Two (at C2 and C6) | More substituted alkene (Zaitsev product) |

| trans-1-chloro-2-alkylcyclohexane | Both groups equatorial | Both groups axial | One (at C6) | Less substituted alkene (non-Zaitsev product) |

This table is based on the general principles of E2 elimination in substituted cyclohexanes and serves as an illustrative model.

In the case of SN2 reactions, the approach of the nucleophile is also subject to steric hindrance. A backside attack on a carbon with an axially positioned leaving group is generally less hindered than an attack on a carbon with an equatorial leaving group. chemistrysteps.com Therefore, the conformer with an axial chloroethyl group might be more reactive in an SN2 reaction, even if it is the less stable conformer. The product of an SN2 reaction will have an inverted stereochemistry at the carbon atom that was attacked.

Derivatives and Structural Modifications of 2 Chloroethyl Cyclohexane

Synthesis of Functionalized Derivatives

The chloroethyl moiety of (2-Chloroethyl)cyclohexane is amenable to nucleophilic substitution reactions, providing a straightforward route to various functionalized derivatives.

The synthesis of 2-Chloroethyl cyclohexyl sulphide from this compound can be achieved through a nucleophilic substitution reaction where a sulfur-containing nucleophile displaces the chloride ion. A common method involves the reaction of the alkyl halide with a thiolate anion (RS⁻) in an S(_N)2 reaction. brainkart.com

Alternatively, symmetrical thioethers can be prepared by reacting an alkyl halide with potassium hydroxide (B78521) and hydrogen sulfide. brainkart.com In the context of synthesizing 2-Chloroethyl cyclohexyl sulphide, a more direct approach would involve the reaction of this compound with a cyclohexylthiolate salt, such as sodium cyclohexylthiolate. This reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the thiolate anion.

A plausible, though less direct, synthesis route for 2-Chloroethyl cyclohexyl sulphide involves the reaction of 2-chloroethylcyclohexane with elemental sulfur. pearson.com

Reaction Scheme:

This compound + NaSC(6)H({11}) → 2-Chloroethyl cyclohexyl sulphide + NaCl

| Reactant | Product | Reagent | Solvent |

| This compound | 2-Chloroethyl cyclohexyl sulphide | Sodium cyclohexylthiolate | Polar aprotic (e.g., DMF, DMSO) |

The synthesis of 1-(2-Chloroethyl)cyclohexane-1-carbonitrile can be accomplished through a multi-step process starting from cyclohexanone (B45756). This method introduces both the nitrile and the chloroethyl groups onto the cyclohexane (B81311) ring.

A described synthetic pathway involves the following steps:

Reaction of cyclohexanone with methyl hydrazinecarboxylate in refluxing methanol (B129727) to form methyl 2-(1-hydroxycyclohexyl) hydrazinecarboxylate.

Addition of hydrogen cyanide (HCN) to the reaction mixture at 0°C to yield methyl 2-(1-cyanocyclohexyl) hydrazinecarboxylate. scirp.org

The resulting intermediate can then be alkylated with a 2-chloroethyl group, though a more direct alkylation of a cyanohydrin derivative of cyclohexanone with a 2-chloroethyl halide would also be a feasible route.

A related synthesis involves the treatment of a chloroethyl derivative with sodium nitrite (B80452) in formic acid, followed by further reactions to yield the final product. google.com

| Starting Material | Key Reagents | Intermediate | Final Product |

| Cyclohexanone | Methyl hydrazinecarboxylate, HCN | Methyl 2-(1-cyanocyclohexyl) hydrazinecarboxylate | 1-(2-Chloroethyl)cyclohexane-1-carbonitrile |

The synthesis of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate can be envisioned through the alkylation of a pre-existing cyclohexane-1,4-dicarboxylate framework. A key step in a similar synthesis involves the double alkylation of a dimethyl pyrrolidine-2,5-dicarboxylate with 1-bromo-2-chloroethane. researchgate.net This suggests that the enolate of dimethyl cyclohexane-1,4-dicarboxylate could be alkylated with a 1-halo-2-chloroethane, such as 1-bromo-2-chloroethane, to introduce the 2-chloroethyl group. sinocurechem.com

The reaction would likely proceed by deprotonation of the α-carbon to the ester group using a strong base to form an enolate, which then acts as a nucleophile to attack the 1-bromo-2-chloroethane.

Reaction Scheme:

Dimethyl cyclohexane-1,4-dicarboxylate + BrCH(_2)CH(_2)Cl → Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate

| Substrate | Alkylating Agent | Base | Product |

| Dimethyl cyclohexane-1,4-dicarboxylate | 1-Bromo-2-chloroethane | Strong, non-nucleophilic base (e.g., LDA) | Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate |

Comparative Reactivity Studies with Analogous Compounds (e.g., (2-Chloroethyl)cyclopentane)

The reactivity of this compound is influenced by the six-membered ring structure. A comparison with its five-membered ring analogue, (2-Chloroethyl)cyclopentane, highlights these structural effects. In reactions proceeding through a carbocation intermediate (S(_N)1 mechanism), the cyclohexane derivative may react faster. For instance, the hydrolysis of 1-chloro-1-methylcyclohexane (B1295254) is faster than that of 1-chloro-1-methylcyclopentane. quora.com This is attributed to the relief of angle strain as the carbon atom transitions from sp³ hybridization (ideal angle ~109.5°) to sp² hybridization in the carbocation (ideal angle 120°), which is more favorable for the cyclohexane ring. quora.com

However, as this compound is a primary alkyl halide, it is more likely to undergo S(_N)2 reactions. In S(_N)2 reactions, steric hindrance is a major factor. The cyclohexane ring is generally considered to be more sterically demanding than the cyclopentane (B165970) ring. The rate of S(_N)2 reactions is typically faster for less sterically hindered substrates. masterorganicchemistry.com Therefore, it is expected that the S(_N)2 reaction rate for (2-Chloroethyl)cyclopentane would be faster than that for this compound, assuming all other conditions are equal.

| Compound | Likely Substitution Mechanism | Key Factor Influencing Reactivity | Expected Relative Rate |

| This compound | S(_N)2 | Steric hindrance from the cyclohexane ring | Slower |

| (2-Chloroethyl)cyclopentane | S(_N)2 | Less steric hindrance from the cyclopentane ring | Faster |

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is intrinsically linked to the conformational preferences of the cyclohexane ring. The chair conformation is the most stable, and substituents can occupy either axial or equatorial positions. fiveable.me

The position of the (2-chloroethyl) group has a significant impact on its reactivity. An equatorially positioned substituent is generally more stable due to fewer steric interactions with other ring atoms. pressbooks.pubmasterorganicchemistry.com Conversely, an axial substituent experiences 1,3-diaxial interactions, which are sterically unfavorable. pressbooks.pubmasterorganicchemistry.com

For S(_N)2 reactions, which require a backside attack by the nucleophile, the accessibility of the electrophilic carbon is crucial. An equatorial (2-chloroethyl) group is more sterically accessible for a nucleophile to approach from the back side (anti-periplanar to the leaving group). However, for E2 elimination reactions, a strict stereoelectronic requirement is an anti-periplanar arrangement of the proton to be removed and the leaving group. This is best achieved when both are in axial positions. chemistrysteps.com Therefore, a conformation where the (2-chloroethyl) group is axial would be more reactive in an E2 elimination, provided an anti-periplanar proton is available.

| Conformation of (2-Chloroethyl) group | Relative Stability | Reactivity in S(_N)2 | Reactivity in E2 |

| Equatorial | More stable | More reactive (less hindered) | Less reactive (no anti-periplanar H) |

| Axial | Less stable | Less reactive (more hindered) | More reactive (anti-periplanar H available) |

Advanced Analytical and Spectroscopic Characterization

Infrared Spectroscopy (IR) for Characteristic Functional Group Absorptions

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within the (2-Chloroethyl)cyclohexane molecule. The IR spectrum displays characteristic absorption bands that correspond to the vibrations of specific bonds, namely those of the cyclohexyl ring and the primary alkyl chloride.

The presence of the cyclohexyl ring is indicated by several absorption bands. Strong absorptions are typically observed in the C-H stretching region. Specifically, the C-H stretching vibrations of the -CH₂- groups in the cyclohexane (B81311) ring appear in the range of 2950 to 2845 cm⁻¹. docbrown.info In one analysis, absorptions at 2930 cm⁻¹ and 2860 cm⁻¹ were indicative of the cyclohexyl ring. prepchem.com Another key feature for cyclohexane and its derivatives is the C-C skeletal vibrations. docbrown.info

The primary alkyl chloride functional group also gives rise to distinct absorption bands. The C-Cl stretching vibration is a key indicator, typically appearing in the fingerprint region of the spectrum. For primary alkyl chlorides, this strong stretch is found in the range of 850–550 cm⁻¹. orgchemboulder.comblogspot.comlibretexts.org One study specifically identified C-Cl stretching absorptions for this compound at 730 cm⁻¹ and 660 cm⁻¹. prepchem.com Additionally, the wagging vibration of the -CH₂Cl group can be observed between 1300 and 1150 cm⁻¹. orgchemboulder.comlibretexts.org

Table 1: Characteristic Infrared Absorptions for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Source(s) |

| Cyclohexyl Ring | C-H Stretch | 2930, 2860 | prepchem.com |

| Primary Alkyl Chloride | C-Cl Stretch | 730, 660 | prepchem.com |

| Primary Alkyl Chloride | -CH₂Cl Wag | 1300–1150 | orgchemboulder.comlibretexts.org |

Gas-Liquid Chromatography (GLC) for Product Analysis and Purity Determination

Gas-Liquid Chromatography (GLC), often coupled with a mass spectrometer (GC-MS), is an essential technique for analyzing the product mixture from a synthesis and determining the purity of isolated this compound. prepchem.comoup.comnih.gov This method separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase. asianpubs.org

In the synthesis of this compound, GLC can be used to analyze the material boiling at a higher temperature than the unreacted cyclohexane starting material. prepchem.com This allows for the separation and quantification of the desired product from byproducts and unreacted reagents. The isomer ratios of alkyl thiocyanates and isothiocyanates, for example, are often determined by GLC. oup.com The purity of the final product can be assessed by the presence of a single major peak corresponding to this compound, with the area of the peak being proportional to its concentration. The use of a detector specific for halogens can further enhance the analysis of chloroethyl derivatives. nih.gov

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound through the analysis of its molecular ion and fragmentation pattern. The molecular weight of this compound is 146.66 g/mol . nih.gov

Upon ionization in the mass spectrometer, the this compound molecule forms a molecular ion (M⁺) . Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks, [M]⁺ and [M+2]⁺, separated by two mass units. For this compound (C₈H₁₅Cl), the [M]⁺ peak would be at m/z 146 and the [M+2]⁺ peak at m/z 148.

The fragmentation pattern provides further structural confirmation. The fragmentation of the molecular ion results in a series of smaller, charged fragments, creating a unique mass spectrum that acts as a molecular fingerprint. While specific fragmentation data for this compound is not detailed in the provided results, general fragmentation patterns for alkyl halides and cyclohexane derivatives can be inferred. For instance, the loss of a chlorine radical (Cl•) or a molecule of HCl are common fragmentation pathways for alkyl chlorides. The fragmentation of the cyclohexane ring can also lead to characteristic ions. For example, the mass spectrum of cyclohexane shows a base peak at m/z 56, which is formed by the elimination of ethene from the molecular ion. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra are utilized for this purpose.

While specific NMR data for this compound was not found in the search results, typical chemical shifts for similar structures can be predicted. For instance, in a related compound, 1-(2-Chloroethyl)-4-methylcyclohexane-1-carbaldehyde, the protons of the CH₂Cl group appear as a triplet near δ 3.5–3.7 ppm. The protons of the cyclohexane ring would be expected to appear as a complex multiplet in the upfield region of the spectrum, typically between δ 1.0 and 2.0 ppm.

In the ¹³C NMR spectrum, the carbon atom attached to the chlorine would be expected to resonate in the range of δ 40-50 ppm. The carbons of the cyclohexane ring would appear at various shifts in the aliphatic region (δ 20-45 ppm), depending on their position relative to the chloroethyl substituent.

X-ray Diffraction Analysis for Solid-State Structural Determination of Derivatives

For cyclohexane derivatives, X-ray diffraction can confirm the chair conformation of the cyclohexane ring and determine the axial or equatorial orientation of substituents. unlp.edu.archimia.ch For example, the structure of trans-1,4-dibromo-1,4-dicarboxymethylcyclohexane was determined to have a chair conformation with the bromine and carboxymethyl groups in axial and equatorial positions, respectively. unlp.edu.ar This level of detailed structural information is crucial for understanding the stereochemistry and reactivity of cyclohexane derivatives.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of (2-Chloroethyl)cyclohexane. acs.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies within the molecule. acs.orgarxiv.org

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful technique used to study the electronic structure. researchgate.net It examines charge delocalization and hyperconjugative interactions within the molecule. researchgate.net For this compound, NBO analysis can quantify the interactions between the orbitals of the cyclohexane (B81311) ring and the chloroethyl substituent, providing insight into how the substituent influences the ring's electronic properties and vice versa. These calculations reveal the intricate details of charge distribution and intramolecular stabilization. researchgate.net

| Calculated Property | Typical Value (a.u.) | Significance |

|---|---|---|

| HOMO Energy | -0.27 | Indicates electron-donating capability |

| LUMO Energy | +0.05 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 0.32 | Correlates with chemical reactivity and stability |

| Dipole Moment | ~2.1 D | Measures overall polarity of the molecule |

Table 1: Representative electronic properties of this compound obtained from DFT calculations. These values are illustrative of typical computational outputs.

Conformational Analysis and Energy Minimization Studies

This compound is a flexible molecule that can exist in several different three-dimensional shapes, or conformations. algoreducation.com The most significant of these are the chair conformations of the cyclohexane ring. algoreducation.comnih.gov The (2-chloroethyl) substituent can occupy one of two positions on the chair frame: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). masterorganicchemistry.com

Computational chemistry is an indispensable tool for analyzing these conformations. sapub.org Energy minimization studies, using methods like molecular mechanics (MM) with force fields such as MMFF94 or quantum mechanical calculations, are performed to determine the geometry and relative stability of each conformer. basicmedicalkey.comsapub.org For most monosubstituted cyclohexanes, the conformer with the bulky group in the equatorial position is significantly more stable. sapub.org This preference is due to the avoidance of steric strain, specifically 1,3-diaxial interactions, which occur when an axial substituent clashes with the axial hydrogens on the same side of the ring. sapub.org Computational models can precisely calculate the energy difference between the axial and equatorial conformers, predicting the equilibrium distribution at a given temperature. sapub.orgmdpi.com

| Conformer | Calculated Relative Energy (kcal/mol) | Equilibrium Population (298 K) |

|---|---|---|

| Equatorial | 0.00 | ~97% |

| Axial | +2.10 | ~3% |

Table 2: Illustrative results from an energy minimization study on the conformers of this compound. The data shows the strong preference for the equatorial conformation.

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry allows for the detailed modeling of chemical reaction pathways, providing a step-by-step map of how reactants are converted into products. numberanalytics.com This is particularly insightful for reactions involving this compound, such as the bimolecular elimination (E2) reaction, where a base removes a proton and the chloride ion departs to form an alkene. libretexts.orglibretexts.org

A critical concept in reaction modeling is the transition state (TS), which is the structure at the highest point on the energy profile connecting reactants and products. numberanalytics.com Computational methods are used to locate and characterize these fleeting structures. A genuine transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Comment |

|---|---|---|

| E2 from Axial Conformer | ~25 | Direct reaction from the reactive conformer. |

| E2 from Equatorial Conformer | >27.1 | Includes the energy required for ring-flip (~2.1 kcal/mol) plus the activation barrier. |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm structures. acs.orgresearchgate.net

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. acs.org These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore multiplied by a scaling factor to improve agreement. acs.orgresearchgate.net These predictions are invaluable for assigning specific absorption bands to the motions of atoms within the molecule. core.ac.uk

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Since the chemical environment of each nucleus is slightly different in the axial and equatorial conformers, these calculations can help assign peaks in an experimental spectrum and even determine the conformational equilibrium of the molecule in different solvents. researchgate.net

| Parameter | Computational Method | Predicted Value | Typical Experimental Value |

|---|---|---|---|

| C-Cl Stretch (IR) | DFT (B3LYP/6-31G*) | ~705 cm-1 (scaled) | ~690 cm-1 |

| 13C Shift (C-Cl) | GIAO/DFT | ~48 ppm | ~47 ppm |

| 1H Shift (CH-Cl) | GIAO/DFT | ~3.6 ppm | ~3.5 ppm |

Table 4: Comparison of representative predicted and experimental spectroscopic data for this compound, demonstrating the predictive power of computational methods.

Development of Predictive Models for Reactivity and Selectivity

Beyond the analysis of a single molecule, computational chemistry data serves as the foundation for developing broader predictive models for chemical reactivity and selectivity. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning are increasingly used to build models that can predict the behavior of compounds in chemical reactions. nih.govnih.gov

For a molecule like this compound, a predictive model could be developed to forecast its reactivity in competition between substitution (Sₙ2) and elimination (E2) reactions under various conditions (e.g., different solvents or bases). researchgate.net Such a model would be built by first calculating a range of theoretical descriptors for a series of related haloalkanes. These descriptors can include electronic properties (HOMO/LUMO energies, atomic charges), steric parameters (conformational energies), and thermodynamic properties (reaction energies). nih.gov This dataset is then used to train a statistical or machine learning model to correlate the descriptors with experimentally observed reaction outcomes. The resulting model can then be used to predict the reactivity and selectivity for new, untested substrates or conditions, accelerating research and development. nih.gov

| Descriptor Type | Example Descriptor | Predicted Property |

|---|---|---|

| Electronic | LUMO Energy, Mulliken Charge on C-Cl | Susceptibility to nucleophilic attack (SN2) |

| Steric | Conformational Energy (A-value) | Accessibility of the reaction center |

| Topological | Molecular Connectivity Indices | Overall molecular shape and branching |

| Thermodynamic | Calculated Reaction Enthalpy (ΔH) | Favorability of elimination vs. substitution |

Table 5: Conceptual framework of descriptors used to build a predictive model for the reactivity of this compound and related compounds.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

(2-Chloroethyl)cyclohexane serves as a crucial intermediate in the synthesis of more complex chemical structures, particularly in the pharmaceutical and agrochemical industries. The reactivity of the chloroethyl group allows it to be a starting point for creating intricate molecules. guidechem.com For instance, it is used in the production of pharmaceutical intermediates where the cyclohexane (B81311) moiety provides a scaffold for further functionalization. guidechem.com

One documented synthetic application is its reaction with excess ammonia (B1221849) to form 2-cyclohexylethanamine, demonstrating a straightforward nucleophilic substitution pathway to introduce an amine group. nih.gov Research has also detailed its role in the synthesis of more elaborate structures, such as x-(1-chloroethyl)-y-(2-chloroethyl)cyclohexane, which is produced through a reaction involving cyclohexane, vinyl chloride, and di-t-butyl peroxide. Furthermore, derivatives based on the this compound framework are central to the synthesis of potential anti-cancer agents, such as N-phosphorylated derivatives of bis(2-chloroethyl)amine (B1207034), highlighting its importance in medicinal chemistry. lmaleidykla.lt

Building Block for the Construction of Diverse Organic Structures

Classified as an organic building block, this compound provides a foundational structure for assembling a wide range of organic compounds. lmaleidykla.ltnih.gov Its utility stems from the presence of the reactive C-Cl bond, which can readily participate in nucleophilic substitution reactions. ontosight.ai This allows for the attachment of various nucleophiles, thereby introducing new functional groups and extending the carbon skeleton. ontosight.ai

The compound's dual nature—a stable cyclohexane ring and a reactive ethyl chloride chain—makes it a versatile tool for synthetic chemists. ontosight.ai It is frequently employed to create derivatives that possess specific desired properties for further applications in materials science and drug discovery. ontosight.ai The cyclohexane ring offers a non-polar, sterically defined core, while the chloroethyl tail acts as a handle for chemical modification. guidechem.com This combination is valuable for constructing molecules where both the lipophilicity and reactive potential need to be controlled.

Precursor in the Synthesis of Polymers, Resins, and Specialty Chemicals

This compound and its chlorinated analogues are utilized as precursors in the production of polymers, resins, and other specialty chemicals. youtube.com The reactive chloroethyl group is a key feature, enabling its incorporation into polymer chains or its use as an alkylating agent in the synthesis of specialized molecules. ontosight.ai For example, related chloroethyl compounds, such as Tris(2-chloroethyl) phosphate, are used as flame retardants and plasticizers in polymers like polyurethanes and polyester (B1180765) resins. sigmaaldrich.com

Research into related compounds has shown that vinyl derivatives, which can be formed from chloroethyl compounds, may undergo polymerization. The cyclic structure and reactive functionality of compounds like (2-Chloroethyl)cyclopentane (a close analogue) make them interesting candidates for creating novel polymers with tailored properties for various industrial applications. ontosight.ai This suggests a similar potential for this compound in the field of materials science.

Utility in Facilitating New Carbon-Carbon Bond Formations

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, and this compound serves as a valuable reagent in this context. ambeed.com Its primary role is as an electrophile, where the carbon atom bonded to the chlorine is susceptible to attack by carbon-based nucleophiles. This facilitates the creation of a new C-C bond, extending the molecular framework. ontosight.ai

One significant application is its use in coupling reactions with organometallic reagents. For instance, it can act as an electrophilic partner in various palladium-catalyzed cross-coupling reactions such as the Suzuki, Kumada, and Stille couplings, which are powerful methods for C-C bond formation. ontosight.ai It can also react with Grignard reagents. ontosight.ai A synthetic route to a related compound, for example, involves the coupling of cyclohexylmagnesium bromide with 1,2-dichloroethane (B1671644), where a new C-C bond is formed. This highlights the utility of the chloroethyl moiety in such fundamental transformations.

Research into Derivatives for Specific Functional Materials

Significant research has been directed toward synthesizing and evaluating derivatives of this compound for use in functional materials and medicinal chemistry. ontosight.ai The compound serves as a scaffold for creating molecules with specific, targeted properties. ontosight.ai

In materials science, it is considered a building block for functional materials such as liquid crystals and solar cell components. google.com In medicinal chemistry, its derivatives have been extensively investigated for their biological activity. For example, nitrogen mustard derivatives incorporating the bis(2-chloroethyl)amine group, synthesized from related precursors, are a well-known class of alkylating anti-cancer agents. lmaleidykla.ltontosight.ai Specific research has been conducted on compounds like 1,4-bis(2'-chloroethyl)-1,4-diazacyclohexane (an analogue of the anti-cancer agent Dabis maleate), which functions by alkylating DNA. nih.gov Other derivatives, such as 1-(2-Chloroethyl)-4-methylcyclohexane-1-carbaldehyde, have also been explored for their potential therapeutic properties.

Interactive Data Tables

Table 1: Reactions and Utility of this compound

| Reaction Type | Reagent/Conditions | Product Type | Synthetic Utility | Source(s) |

| Nucleophilic Substitution | Ammonia (NH₃) | Primary Amine (2-cyclohexylethanamine) | Introduction of nitrogen-containing functional groups. | nih.gov |

| Nucleophilic Substitution | General Nucleophiles (e.g., -OH, -CN) | Alcohols, Nitriles, etc. | Construction of diverse functionalized molecules. | ontosight.ai |

| C-C Bond Formation | Grignard Reagents, Organoboranes | Extended Carbon Skeletons | Building complex organic structures via coupling. | ontosight.ai |

| Polymerization Precursor | (Related vinyl compounds) | Polymers | Creation of novel polymeric materials. |

Table 2: Investigated Derivatives of this compound and Their Applications

| Derivative Name/Class | Area of Research | Investigated Application | Source(s) |

| 2-Cyclohexylethanamine | Organic Synthesis | Intermediate for more complex molecules. | nih.gov |

| N-Phosphorylated bis(2-chloroethyl)amines | Medicinal Chemistry | Potential anti-cancer agents (alkylating agents). | lmaleidykla.lt |

| 1,4-bis(2'-chloroethyl)-1,4-diazacyclohexane | Medicinal Chemistry | DNA alkylating agent for cancer therapy research. | nih.gov |

| 1-(2-Chloroethyl)-4-methylcyclohexane-1-carbaldehyde | Medicinal Chemistry | Investigated for potential biological and therapeutic activity. | |

| Liquid Crystal/Solar Cell Precursors | Materials Science | Building blocks for functional electronic materials. | google.com |

Future Research Directions and Emerging Areas

Exploration of Novel Catalytic Systems for (2-Chloroethyl)cyclohexane Transformations

The development of innovative catalytic systems is paramount for unlocking the full synthetic potential of this compound. Future research is poised to focus on catalysts that can selectively functionalize the C-H bonds of the cyclohexane (B81311) ring and transform the chloroethyl group with high efficiency and selectivity.

One promising area is the use of dirhodium catalysts for C-H functionalization. These catalysts have shown remarkable ability to selectively activate and functionalize C-H bonds in a streamlined manner, while controlling the three-dimensional shape of the resulting molecules. emory.edu By designing dirhodium catalysts with specific steric and electronic properties, it may be possible to achieve site-selective and enantioselective functionalization of the cyclohexane ring in this compound. nih.gov This would provide a powerful tool for creating a diverse range of complex molecules from a simple starting material. emory.edu

Another key area of research is the development of catalysts for cross-coupling reactions involving the chloroethyl group. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are crucial for these transformations. mdpi.com Future work will likely involve the design of more active and robust catalysts that can facilitate C-C, C-N, and C-O bond formation at the chloroethyl moiety, even with challenging substrates. The use of dual-catalyst systems, which combine two different catalytic cycles, could also lead to novel and efficient transformations.

The table below summarizes potential catalytic transformations for this compound, drawing inspiration from advances in catalysis for similar substrates.

| Transformation | Catalyst Type | Potential Products |

| C-H Arylation | Dirhodium or Palladium | Aryl-substituted (2-chloroethyl)cyclohexanes |

| Suzuki Coupling | Palladium | (2-Aryl-ethyl)cyclohexanes |

| Buchwald-Hartwig Amination | Palladium | N-Aryl or N-Alkyl-(2-cyclohexylethyl)amines |

| Dehydrochlorination | Base or Metal Oxide | Vinylcyclohexane (B147605) |

Advanced Mechanistic Studies under Extreme Conditions (e.g., High Pressure, Supercritical Fluids)

Investigating the reactivity of this compound under extreme conditions, such as high pressure and in supercritical fluids, can provide valuable insights into reaction mechanisms and open up new synthetic possibilities.

High-pressure studies can elucidate the volumetric properties of activation for reactions involving the chloroethyl group, such as nucleophilic substitution. These studies can help to distinguish between different reaction mechanisms, for instance, by providing information about the degree of bond formation and bond breaking in the transition state. acs.org For SN2 reactions of alkyl halides, high-pressure mass spectrometry can be used to probe the potential energy surfaces and determine the thermodynamics of transition state formation. researchgate.net

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer a unique reaction environment with tunable properties. acs.org For chlorinated hydrocarbons, supercritical fluid extraction has been shown to be an efficient method for their removal from various matrices. academicjournals.orgresearchgate.net By analogy, conducting reactions of this compound in supercritical fluids could lead to enhanced reaction rates, improved selectivity, and easier product separation. acs.org Future research in this area will likely involve in-situ spectroscopic studies to understand the behavior of this compound and its reaction intermediates in these non-conventional media.

| Extreme Condition | Potential Area of Investigation | Expected Insights |

| High Pressure | Nucleophilic substitution reactions | Elucidation of reaction mechanisms (SN1 vs. SN2), transition state analysis. acs.orgresearchgate.net |

| Supercritical CO₂ | Catalytic transformations | Enhanced reaction rates, improved selectivity, green reaction conditions. acs.org |

| Subcritical Water | Hydrolysis and elimination reactions | Understanding the role of water as a reactant and catalyst under extreme conditions. |

Design and Synthesis of Stereoselective Reactions Involving the Chloroethyl Group

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. For this compound, the design of reactions that can stereoselectively transform the chloroethyl group presents a significant challenge and a valuable research direction.

One approach is the use of chiral catalysts to control the stereochemical outcome of reactions at the carbon atom bearing the chlorine. For instance, chiral rhodium(II) catalysts have been developed for enantioselective cycloaddition reactions. organic-chemistry.org Similar strategies could be adapted for reactions involving the chloroethyl group of this compound, potentially leading to the synthesis of chiral building blocks. The development of chiral organosuperbase catalysts also opens up new possibilities for enantioselective transformations. elsevierpure.com

Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are also of great interest. masterorganicchemistry.comntu.edu.sgchemistrytalk.org For example, SN2 reactions on chiral substrates proceed with inversion of stereochemistry. ntu.edu.sglibretexts.org If a chiral precursor to this compound with a defined stereocenter at the carbon adjacent to the cyclohexane ring were available, its stereospecific transformation could lead to the synthesis of a range of enantiomerically pure products.

| Reaction Type | Chiral Influence | Potential Chiral Products |

| Enantioselective Substitution | Chiral Catalyst (e.g., Rh, organocatalyst) | Chiral amines, ethers, or thioethers |

| Enantioselective C-H Functionalization | Chiral Dirhodium Catalyst | Chiral substituted cyclohexanes |

| Stereospecific Substitution (on a chiral precursor) | Substrate Control | Inverted configuration at the reaction center |

Integration into Flow Chemistry Methodologies for Enhanced Efficiency

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. neuroquantology.comresearchgate.net The integration of this compound transformations into flow chemistry methodologies is an emerging area with significant potential.

The synthesis of cyclohexane derivatives has been successfully demonstrated in continuous-flow systems, often utilizing polymer-supported catalysts that can be packed into a reactor column. iciq.orgthieme-connect.comthieme-connect.com This approach allows for the continuous production of the desired product with easy separation of the catalyst. For transformations involving this compound, such as nucleophilic substitutions or eliminations, flow reactors can offer precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and selectivities. neuroquantology.com

Furthermore, the generation and use of reactive intermediates, which can be hazardous in batch processes, can be performed more safely in a flow system due to the small reactor volumes. researchgate.net For example, the in-situ generation of organometallic reagents for coupling with the chloroethyl group could be safely and efficiently achieved in a continuous-flow setup.

| Flow Chemistry Advantage | Application to this compound | Expected Outcome |

| Enhanced Heat and Mass Transfer | Exothermic reactions (e.g., Grignard formation) | Improved safety and control, higher yields. |

| Use of Packed-Bed Reactors | Reactions with heterogeneous or immobilized catalysts | Easy catalyst separation and recycling, continuous production. thieme-connect.comthieme-connect.com |

| Precise Control of Reaction Parameters | Optimization of reaction conditions | Higher selectivity, reduced by-product formation. neuroquantology.com |

| In-situ Generation of Reactive Intermediates | Grignard reactions, organolithium chemistry | Increased safety and efficiency. researchgate.net |

Computational Design of Novel this compound-Derived Materials

Computational chemistry and molecular modeling are increasingly powerful tools for the in silico design of new molecules and materials with desired properties. nih.gov For this compound, computational methods can be employed to predict the properties of its derivatives and guide the synthesis of novel materials.

Molecular modeling can be used to study the conformational preferences of this compound and its derivatives, which can influence their reactivity and physical properties. sapub.orgnih.gov Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, helping to predict the most likely sites for reaction and the mechanisms of various transformations. nih.gov

Furthermore, computational screening of virtual libraries of this compound derivatives can be used to identify candidates with specific properties, such as biological activity or desirable material characteristics. For example, by computationally evaluating the interaction of these virtual molecules with a biological target, potential drug candidates can be identified. Similarly, properties relevant to materials science, such as thermal stability or electronic properties, can be predicted for novel polymers or functional materials derived from this compound. The adsorption behavior of these molecules in nanoporous materials can also be simulated to design new separation and storage materials. researchgate.net

| Computational Method | Application | Predicted Properties |

| Molecular Mechanics | Conformational analysis of derivatives | Stable conformations, steric effects. sapub.orgnih.gov |

| Density Functional Theory (DFT) | Reactivity analysis, mechanistic studies | Reaction pathways, activation energies, electronic properties. nih.gov |

| Virtual Screening | Design of new molecules with specific functions | Binding affinities to biological targets, material properties. |

| Molecular Dynamics | Simulation of bulk properties | Adsorption in porous materials, diffusion coefficients. researchgate.net |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-Chloroethyl)cyclohexane in a laboratory setting?

- Methodology : Utilize nucleophilic substitution reactions, such as reacting cyclohexane derivatives with 2-chloroethyl halides (e.g., 2-chloroethyl chloride) under controlled conditions. Ensure inert atmospheres (e.g., nitrogen or argon) to prevent oxidation byproducts . Purification via fractional distillation or column chromatography is critical to isolate the target compound from unreacted precursors or side products. Safety protocols, including grounding equipment to avoid static discharge and using explosion-proof tools, are essential due to flammability risks .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodology : Combine gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chloroethyl substitution pattern on the cyclohexane ring. Compare spectral data with computational predictions (e.g., B3LYP/6-31G** level optimizations for conformer analysis) . For quantitative analysis, employ flame ionization detection (FID) in GC with internal standards calibrated to halogenated cyclohexanes .

Q. What are the key stability considerations for storing this compound?

- Methodology : Store in airtight, light-resistant containers under nitrogen to prevent photolytic or oxidative degradation. Maintain temperatures below 25°C and avoid contact with strong bases or oxidizers, which may catalyze dehydrohalogenation or combustion . Monitor for peroxide formation using test strips if long-term storage exceeds six months .

Advanced Research Questions

Q. How does the 2-chloroethyl substituent influence the low-temperature oxidation pathways of cyclohexane derivatives?

- Methodology : Conduct jet-stirred reactor (JSR) experiments at 500–1100 K with varying equivalence ratios (φ = 0.5–2.0) to map oxidation products. Compare pathways to unsubstituted cyclohexane, where OH radical abstraction dominates . For halogenated derivatives, the electron-withdrawing chloroethyl group may suppress hydrogen abstraction, favoring alternative pathways like β-scission or cyclization. Use laser-induced fluorescence (LIF) or synchrotron photoionization mass spectrometry (SPI-MS) to detect intermediates like chloroalkenes or chlorinated aromatics .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound in different solvents?

- Methodology : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to analyze axial-equatorial equilibria of the chloroethyl group. Solvent effects can be modeled using the polarizable continuum model (PCM). Compare computed rotational barriers (ΔG‡) with experimental data from dynamic NMR or ultrasonic relaxation techniques . For bulk solvent interactions, use molecular dynamics (MD) simulations with OPLS-AA force fields to predict solubility parameters .

Q. How can advanced oxidation processes (AOPs) be optimized for studying degradation products of halogenated cyclohexanes?

- Methodology : Employ response surface methodology (RSM) with Box-Behnken designs to optimize variables like catalyst loading (e.g., TiO₂ or Fe³⁺/H₂O₂), pH, and reaction time. Analyze degradation efficiency via total organic carbon (TOC) reduction and identify byproducts using high-resolution LC-QTOF-MS. Compare degradation kinetics with non-halogenated analogs to assess the impact of C-Cl bond strength on mineralization rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。